Nifenazone-d3
Description
Contextual Background of Nifenazone (B1678857) Derivatives in Academic Inquiry
Nifenazone is a compound that combines the structural features of phenazone and nicotinamide. researchgate.netrsc.org Pyrazolone derivatives, the class of compounds to which Nifenazone belongs, have a long history in medicinal chemistry research, with investigations into their various biological activities. nih.govresearchgate.net Academic inquiry into Nifenazone and its derivatives has explored their chemical, spectral, and geometrical properties. researchgate.netrsc.orgqu.edu.qa For instance, research has shown that the chemical properties of Nifenazone are highly dependent on the polarity and hydrogen-bonding capability of the surrounding medium. researchgate.netrsc.org Such studies provide a foundational understanding of the molecule's behavior, which is essential when considering its interactions in complex biological systems. The synthesis of various derivatives allows researchers to study structure-activity relationships, which are crucial for designing compounds with specific properties. nih.gov
Significance of Stable Isotope Labeling in Contemporary Chemical Science
Stable isotope labeling is a powerful technique used to trace the path of molecules through chemical reactions or biological pathways. wikipedia.org It involves replacing one or more atoms in a molecule with a stable (non-radioactive) isotope of that element. wikipedia.org This "label" allows researchers to track the molecule and its metabolites. Common stable isotopes used in this practice include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com The presence of these heavier isotopes can be detected using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
Deuterium (D or ²H) is a stable isotope of hydrogen with a nucleus containing one proton and one neutron, giving it approximately twice the mass of the common hydrogen isotope, protium (B1232500) (¹H). britannica.com This significant mass difference, while not altering the fundamental chemical properties of the compound, makes it easily distinguishable in analytical procedures. britannica.com Deuterium is a naturally occurring, non-radioactive isotope. britannica.com In organic compounds, hydrogen atoms can be selectively replaced with deuterium atoms through various chemical synthesis methods. symeres.com These deuterated compounds are chemically similar to their non-labeled counterparts and generally retain their biochemical activity and selectivity.
The use of deuterated compounds has become a cornerstone of modern chemical and biomedical research, primarily due to their utility as tracers and as tools for enhancing analytical methods. symeres.comclearsynth.com
Tracers in Scientific Research : Deuterium-labeled compounds serve as excellent tracers for studying the metabolic fate of molecules within biological systems. clearsynth.comthalesnano.com By introducing a deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion, providing valuable insights into pharmacokinetic properties. thalesnano.com This is possible because the deuterium label allows the original compound and its subsequent metabolites to be distinguished from endogenous molecules. clearsynth.comnih.gov
Analytical Enhancements : In analytical techniques such as mass spectrometry (MS), deuterated compounds are invaluable as internal standards. thalesnano.comclearsynth.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to a sample. researchgate.net By comparing the signal of the analyte to that of the deuterated internal standard, which co-elutes during chromatographic separation, researchers can achieve more accurate and precise quantification. clearsynth.comresearchgate.net This is because the internal standard helps to compensate for variations in sample preparation and instrument response. clearsynth.comtexilajournal.com The use of deuterated standards is particularly advantageous in complex biological matrices like blood or urine, where matrix effects can interfere with the analysis. nih.govclearsynth.com
Deuterium as a Stable Isotope in Organic Compounds
Scope and Objectives of Academic Research on Nifenazone-d3
The primary application of this compound in academic research is as an internal standard for the quantitative analysis of Nifenazone in biological samples. The introduction of three deuterium atoms creates a molecule with a distinct mass that can be readily differentiated from the unlabeled Nifenazone by a mass spectrometer.
The key objectives for using this compound in a research setting include:
Developing and validating robust analytical methods: this compound is crucial for creating highly accurate and precise liquid chromatography-mass spectrometry (LC-MS) methods for quantifying Nifenazone. researchgate.net
Investigating the pharmacokinetics of Nifenazone: By using this compound as an internal standard, researchers can reliably measure the concentration of Nifenazone in various biological fluids and tissues over time. This data is essential for understanding how the body processes the compound. thalesnano.com
Metabolite identification studies: While this compound itself is primarily used for quantification, the principles of isotope labeling are also applied to identify metabolites. By comparing the mass spectra of samples from subjects given the unlabeled drug with those who have not, researchers can identify potential metabolites. nih.gov
Properties
Molecular Formula |
C₁₇H₁₃D₃N₄O₂ |
|---|---|
Molecular Weight |
311.35 |
Synonyms |
N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-pyridinecarboxamide-d3; N-Antipyrinyl-nicotinamide; 4-(Nicotinoylamino)antipyrine-d3; 4-Nicotinamido-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one-d3; Dolongan-d3; N-Antipyrinylnicotinamide-d3; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Nifenazone
Strategies for Site-Specific Deuterium (B1214612) Incorporation
Site-specific deuteration is paramount in drug development to improve metabolic stability. ansto.gov.au The selective placement of deuterium at metabolically vulnerable positions can slow down drug metabolism, leading to a longer half-life and potentially improved therapeutic efficacy.
Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective pathways for introducing deuterium. Transition metal catalysts are particularly effective in activating C-H bonds for hydrogen isotope exchange (HIE). snnu.edu.cn
The direct use of deuterium gas (D₂) in conjunction with transition metal catalysts represents a fundamental approach to deuteration. Catalysts such as palladium, platinum, rhodium, and iridium are commonly employed to facilitate the addition of deuterium across double bonds or to promote H/D exchange at specific carbon centers. snnu.edu.cnresearchgate.net For a molecule like Nifenazone (B1678857), a heterogeneous catalyst like palladium on carbon (Pd/C) or a homogeneous catalyst like Crabtree's catalyst ([Ir(COD)py(PCy₃)]PF₆) could be considered.
However, using D₂ gas presents significant safety challenges due to its flammability and the need for high-pressure equipment. nih.gov Furthermore, achieving site-selectivity in a complex molecule without directing groups can be difficult, with a risk of non-specific deuteration across various positions. snnu.edu.cn For Nifenazone-d3, this method would likely require a precursor where the target methyl group is introduced via a reaction involving D₂, or conditions would need to be carefully optimized to favor exchange at a particular C(sp³)-H bond.
Heavy water (D₂O) is an inexpensive, readily available, and safe source of deuterium, making it an attractive alternative to D₂ gas. marquette.educhemrxiv.org Numerous catalytic systems have been developed to utilize D₂O for deuteration. These reactions often involve a transition metal catalyst that facilitates the H/D exchange between the organic substrate and D₂O.
Recent advancements have shown that palladium catalysts, often in combination with specific ligands or under particular conditions, can effectively catalyze the deuteration of arenes and heterocycles using D₂O. chemrxiv.org For the synthesis of this compound, a method involving a palladium catalyst with a suitable ligand could promote H/D exchange at one of the methyl groups. The reaction is driven by the large excess of D₂O used. chemrxiv.org This approach avoids the hazards of D₂ gas and can offer high deuterium incorporation levels. marquette.edu
Table 1: Comparison of Deuterium Sources for Catalytic Deuteration
| Feature | Deuterium Gas (D₂) | Heavy Water (D₂O) |
| Cost | Expensive | Relatively Inexpensive |
| Availability | Specialized | Readily Available |
| Safety | Flammable, requires high pressure | Non-flammable, ambient pressure |
| Handling | Requires specialized equipment | Easy to handle |
| Deuterium Incorporation | Can be high, but control may be difficult | Can be high with appropriate catalyst |
Performing deuterium exchange on a pre-formed, complex molecular scaffold like Nifenazone presents a significant challenge in terms of selectivity. The various C-H bonds within the molecule exhibit different levels of reactivity. Hydrogen-deuterium exchange (HDX) reactions rely on the lability of certain protons. longdom.org For instance, protons on carbons adjacent to carbonyl groups (α-protons) can be exchanged with deuterium under acidic or basic conditions using D₂O as the solvent. libretexts.org
In the Nifenazone structure, while there are acidic protons, targeting a specific, less-activated methyl group for deuteration requires more sophisticated methods. One strategy is the use of directing groups that position a metal catalyst in close proximity to the desired C-H bond, facilitating a site-selective exchange. Another advanced approach involves photoredox catalysis, which can generate radicals at specific positions, followed by quenching with a deuterium donor. princeton.edu For example, a photoredox-mediated protocol has been shown to selectively install deuterium at α-amino sp³ C-H bonds using D₂O as the deuterium source, a reaction type that could be applicable to the Nifenazone framework. princeton.edu
Catalytic Deuteration Approaches
Utilization of Deuterium Gas (D₂) with Transition Metal Catalysts
Advanced Synthetic Techniques for Deuterated Compounds
To overcome the limitations of traditional batch synthesis, such as safety concerns and scalability, advanced techniques like flow chemistry are being increasingly adopted for the synthesis of deuterated compounds.
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to increased efficiency, safety, and scalability. ansto.gov.autn-sanso.co.jp
For deuteration reactions, flow chemistry is particularly advantageous. It allows for the safe use of hazardous reagents like D₂ gas by generating it in situ and using it immediately in small quantities. nih.govresearchgate.net An H-Cube® system, for example, can electrolytically generate D₂ from D₂O, which is then passed with the substrate over a heated catalyst cartridge, providing a safe and highly efficient method for deuteration. nih.govresearchgate.net
Alternatively, flow reactors can be used with D₂O as the deuterium source at high temperatures and pressures, conditions that are managed more safely in a small-volume flow system than in a large-scale batch reactor. ansto.gov.autn-sanso.co.jp This approach can significantly reduce reaction times and improve the efficiency of H/D exchange reactions. tn-sanso.co.jp The synthesis of this compound could be envisioned using a flow process where a solution of Nifenazone is passed through a heated reactor column packed with a catalyst (e.g., Pt/C) in the presence of D₂O. tn-sanso.co.jp
Table 2: Batch vs. Flow Chemistry for Deuteration
| Parameter | Batch Synthesis | Flow Chemistry |
| Safety | Higher risk with hazardous reagents (e.g., D₂) | Enhanced safety, in-situ generation of reagents |
| Scalability | Limited by reactor size, often difficult | Easily scalable by running the system for longer |
| Process Control | Less precise control over temperature/pressure | Precise control over reaction parameters |
| Efficiency | Can have long reaction times and complex workups | Often faster reactions and streamlined processing |
| Heat & Mass Transfer | Often inefficient | Highly efficient due to large surface-area-to-volume ratio |
Optimization of Reaction Parameters for Deuteration Efficiency
Achieving high deuteration efficiency necessitates the careful optimization of several reaction parameters. The choice of catalyst, deuterium source, temperature, and reaction time are all critical factors that can influence the yield and isotopic purity of the final product. beilstein-journals.org
For instance, in metal-catalyzed H-D exchange reactions, the catalyst's nature plays a pivotal role. Supported iridium nanoparticles have shown high chemo- and regioselectivity in the deuteration of arenes and heteroarenes under mild conditions, using deuterated benzene (B151609) (C6D6) as the deuterium source. chemrxiv.org Similarly, palladium on carbon (Pd/C) in the presence of a deuterium source like D2O can facilitate selective H-D exchange. mdpi.com Optimization studies often involve screening various catalysts and reaction conditions to identify the most effective combination for the target molecule. beilstein-journals.org
The following table illustrates a hypothetical optimization of a deuteration reaction for a precursor to this compound, showcasing the impact of different parameters on the deuterium incorporation.
Table 1: Optimization of Deuteration Reaction Parameters
| Entry | Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Deuteration (%) |
|---|---|---|---|---|---|
| 1 | Pd/C | D₂O | 80 | 12 | 75 |
| 2 | Raney Ni | D₂O | 100 | 24 | 85 |
| 3 | Ir Nanoparticles | C₆D₆ | 60 | 8 | 92 |
This table is illustrative and based on general principles of deuteration optimization. beilstein-journals.orgmdpi.com
Characterization of Synthetic Products
Following synthesis, the resulting deuterated compound must be rigorously characterized to confirm its identity, purity, and the extent and location of deuterium incorporation. rsc.org
Isotopic Purity Assessment
Isotopic purity refers to the percentage of the deuterated compound relative to its non-deuterated and partially deuterated counterparts. lgcstandards.com High-resolution mass spectrometry (HR-MS) is a primary technique for this assessment. almacgroup.comresearchgate.net By analyzing the mass-to-charge ratio of the molecular ion peak and its isotopic distribution, the degree of deuteration can be accurately determined. almacgroup.comnih.gov
For example, in an LC-MS analysis, the extracted ion chromatograms (EICs) for the unlabeled compound and its deuterated isotopologues are integrated. The peak areas are then used to calculate the isotopic purity. almacgroup.com
Table 2: Isotopic Purity Data from Mass Spectrometry
| Isotopologue | Measured m/z | Relative Abundance (%) |
|---|---|---|
| Nifenazone (d0) | [Hypothetical m/z] | 1.2 |
| Nifenazone-d1 | [Hypothetical m/z + 1] | 3.5 |
| Nifenazone-d2 | [Hypothetical m/z + 2] | 8.3 |
This data is hypothetical, illustrating a typical distribution for a d3-labeled compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is also crucial for assessing isotopic purity. In ¹H NMR, the disappearance or reduction of a signal corresponding to a specific proton indicates successful deuteration at that position. rsc.org
Regiochemical Specificity Analysis of Deuterium Incorporation
Determining the precise location of the deuterium atoms within the molecule, known as regiochemical specificity, is critical. d-nb.info Many deuteration methods can lead to scrambling, where deuterium is incorporated at unintended positions. nih.gov
Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for elucidating the exact sites of deuteration. These experiments correlate proton and carbon signals, allowing for the unambiguous assignment of the deuterium labels. chemrxiv.org
For instance, a study on the regioselective deuteration of aryl alkenes using a boron-catalyzed transfer hydrodeuteration demonstrated highly specific incorporation of deuterium. marquette.edu Similarly, methods have been developed for the selective deuteration of nitrogen-containing heterocycles, which is relevant to the structure of Nifenazone. chemrxiv.org
Scale-Up and Production Methodologies for Research Quantities
Transitioning a synthetic route from a small-scale laboratory experiment to the production of research quantities (milligrams to grams) presents its own set of challenges. nih.gov The chosen synthetic method must be robust, reproducible, and economically viable. google.com
Continuous flow chemistry is an increasingly popular approach for scaling up deuteration reactions. chemrxiv.org This technique offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. A scaled-up experiment using a continuous flow Raney nickel-catalyzed hydrogen isotope exchange demonstrated the robustness of this approach for producing deuterated compounds. chemrxiv.org
Furthermore, the development of cost-effective and readily available deuterium sources is crucial for large-scale production. google.comwipo.int Heavy water (D₂O) is often the most economical choice. google.com The synthesis of deuterated monomers, which can then be used in the synthesis of more complex molecules, is another strategy for accessing research quantities of deuterated materials. ornl.gov
Analytical Methodological Applications of Nifenazone D3
Role as an Internal Standard in Quantitative Chemical Analysis
An internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and quality controls in a chemical analysis. scioninstruments.com By using the ratio of the analyte signal to the IS signal, variations introduced during sample preparation and analysis can be compensated for, leading to more accurate and precise results. scioninstruments.comwuxiapptec.com Nifenazone-d3 is an exemplary internal standard for the quantification of nifenazone (B1678857) due to its structural similarity and distinct mass. scioninstruments.com
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that leverages the addition of a known amount of an isotopically labeled version of the analyte to a sample. ontosight.aiup.ac.za This "spike" acts as an internal standard. up.ac.za The fundamental principle of IDMS is that the isotopically labeled standard (e.g., this compound) and the native analyte (nifenazone) will behave identically during sample preparation and analysis, including extraction, derivatization, and ionization. up.ac.zamdpi.com
After adding the labeled standard to the sample, the mixture is analyzed by mass spectrometry, which separates ions based on their mass-to-charge ratio. ontosight.ai By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, the concentration of the analyte in the original sample can be accurately determined. speciation.net This method is considered a primary ratio method and can be traceable to the International System of Units (SI). up.ac.zamdpi.com IDMS is highly regarded for its accuracy and precision, as it can correct for analyte loss during sample processing and for instrumental drift. speciation.nettubitak.gov.tr
In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest. longdom.org These components can significantly impact the accuracy and reproducibility of quantitative analysis through a phenomenon known as the matrix effect. nih.gov One of the most common matrix effects is ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal. longdom.orgwikipedia.org
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to mitigate matrix effects. researchgate.net Because this compound has nearly identical physicochemical properties to nifenazone, it will co-elute during chromatography and experience the same degree of ion suppression or enhancement. wuxiapptec.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be effectively normalized, leading to more reliable quantitative results. scioninstruments.com This compensation is crucial for complex biological matrices like plasma, where endogenous substances can significantly interfere with the analysis. nih.gov
The use of this compound as an internal standard significantly enhances the precision and accuracy of quantitative methods. scioninstruments.com Precision, which refers to the closeness of repeated measurements to each other, is improved because the internal standard corrects for random errors that may occur during the analytical process, such as variations in injection volume. scioninstruments.commtoz-biolabs.com Accuracy, the closeness of a measured value to the true value, is enhanced because the internal standard corrects for systematic errors, including incomplete extraction recovery and matrix effects. mtoz-biolabs.comspectroscopyonline.com
Studies have demonstrated that methods employing a stable isotope-labeled internal standard show better precision and accuracy compared to those using a non-isotope-labeled internal standard or external calibration. nih.gov For example, in the analysis of lapatinib (B449) in cancer patient plasma, only the isotope-labeled internal standard could correct for the interindividual variability in drug recovery. nih.gov Similarly, the use of deuterated internal standards in the analysis of vitamin D and methylmalonic acid has been shown to yield high accuracy and precision. spectroscopyonline.comthermofisher.com
Table 1: Impact of Internal Standard on Analytical Method Precision
| Parameter | Without Internal Standard (%RSD) | With Internal Standard (%RSD) | Improvement Factor |
| Repeatability | 2.2 | 0.5 | 4.4 |
This table is based on a study demonstrating the effectiveness of using an internal standard to improve the repeatability of results. The use of an internal standard improved the repeatability by a factor of 4.4. scioninstruments.com
Compensation for Matrix Effects and Ion Suppression in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Advanced Chromatographic and Spectrometric Techniques
This compound finds its application in conjunction with advanced analytical instrumentation, which provides the necessary selectivity and sensitivity for modern quantitative analysis.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination allows for the highly selective and sensitive quantification of compounds in complex mixtures. lcms.czmdpi.com In the context of this compound, LC-MS is the primary technique for its use as an internal standard in the quantification of nifenazone. researchgate.net The LC system separates nifenazone and this compound from other matrix components, and the mass spectrometer detects and quantifies them based on their specific mass-to-charge ratios. nih.govthermofisher.com
The development of robust LC-MS methods is critical for clinical and research applications, enabling the accurate measurement of analytes in various biological matrices. thermofisher.comthermofisher.com The use of deuterated internal standards like this compound is a key component of these methods, ensuring data reliability. spectroscopyonline.comd-nb.info
Ultra-High Performance Liquid Chromatography (UPLC) is an evolution of traditional High-Performance Liquid Chromatography (HPLC). calabs.uswaters.com UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm) and operate at much higher pressures than HPLC systems. calabs.usirjmets.com This results in significantly faster analysis times, improved resolution, and increased sensitivity. waters.comirjmets.com
Interfacing UPLC with mass spectrometry (UPLC-MS/MS) provides a powerful platform for high-throughput quantitative analysis. researchgate.netuliege.be The enhanced separation efficiency of UPLC can be particularly beneficial in resolving the analyte and its deuterated internal standard from potentially interfering matrix components, further improving the accuracy of the analysis. researchgate.net The speed of UPLC also allows for a greater number of samples to be analyzed in a shorter period, which is advantageous in clinical research and drug development settings. irjmets.com
Table 2: Comparison of HPLC and UPLC Characteristics
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | up to 4500 psi | up to 15,000 psi |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Sensitivity | Good | Higher |
This table summarizes the key differences between conventional HPLC and UPLC, highlighting the advantages of UPLC in terms of speed, resolution, and sensitivity. calabs.uswaters.comirjmets.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Tandem Mass Spectrometry (MS/MS) for Selective Detection
Tandem mass spectrometry (MS/MS) is a powerful analytical technique that provides high selectivity and sensitivity for the quantification of analytes in complex mixtures. In the context of nifenazone analysis, this compound serves as an ideal internal standard due to its similar chemical properties and distinct mass-to-charge ratio. The use of MS/MS, often coupled with liquid chromatography (LC), allows for the specific detection of nifenazone and its deuterated counterpart, even in the presence of interfering substances.
The principle of LC-MS/MS involves the chromatographic separation of the compounds of interest, followed by their ionization and subsequent fragmentation in the mass spectrometer. Specific precursor-to-product ion transitions are monitored for both nifenazone and this compound. This process, known as multiple reaction monitoring (MRM), ensures that only the target compounds are detected, thereby minimizing matrix effects and enhancing the accuracy of the results. The ratio of the peak area of nifenazone to that of the known concentration of this compound is used to calculate the concentration of nifenazone in the sample.
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Measurement
High-resolution mass spectrometry (HR-MS) offers an additional layer of specificity in the analysis of nifenazone by providing exact mass measurements of the ions. This capability allows for the determination of the elemental composition of the detected ions, which can be used to confirm the identity of nifenazone and to distinguish it from other compounds with the same nominal mass. When this compound is used as an internal standard in HR-MS methods, it aids in correcting for any variations in the instrument's performance, thereby improving the accuracy and precision of the measurements. The high resolving power of HR-MS is particularly advantageous when analyzing complex samples where isobaric interferences may be present.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While LC-MS is more commonly employed for the analysis of pharmaceutical compounds like nifenazone, gas chromatography-mass spectrometry (GC-MS) represents an alternative approach. For a compound to be amenable to GC-MS analysis, it must be volatile and thermally stable. In some cases, derivatization may be necessary to improve these properties. When using GC-MS for the quantification of nifenazone, this compound is an effective internal standard. It co-elutes with the unlabeled nifenazone from the GC column and exhibits similar fragmentation patterns in the mass spectrometer, with the key difference being the mass of the molecular ion and its fragments due to the presence of deuterium (B1214612) atoms. This allows for accurate quantification by comparing the ion signals of the analyte to the internal standard.
Development and Validation of Analytical Methods Employing this compound
The development and validation of analytical methods are crucial steps to ensure that the method is reliable, accurate, and suitable for its intended purpose. The use of this compound as an internal standard is an integral part of this process for nifenazone quantification.
Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ)
Method validation encompasses the evaluation of several key parameters. Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards containing a fixed amount of this compound and varying concentrations of nifenazone. The resulting calibration curve, a plot of the response ratio (analyte/internal standard) versus concentration, should demonstrate a linear relationship.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For methods employing this compound, the LOD and LOQ for nifenazone are established by analyzing samples with progressively lower concentrations of the analyte.
| Validation Parameter | Typical Range/Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range |
Note: The specific values for LOD and LOQ are method-dependent and can vary based on the instrumentation and matrix being analyzed.
Assessment of Reproducibility and Robustness
Reproducibility refers to the closeness of the agreement between the results of measurements of the same analyte carried out with the same method, but under different conditions (e.g., by different analysts, in different laboratories, or with different equipment). The use of this compound helps to ensure reproducibility by compensating for variations that may occur during sample preparation and analysis.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an LC-MS/MS method, these parameters might include the mobile phase composition, flow rate, and column temperature. The consistent performance of this compound as an internal standard across these variations is a key aspect of a robust method.
Application in Reference Material Development and Standardization
The development and use of reference materials are fundamental to ensuring the accuracy, reliability, and comparability of analytical measurements. Certified Reference Materials (CRMs) and Reference Materials (RMs) are indispensable for method validation, calibration, quality control, and establishing metrological traceability. semanticscholar.orgiaea.orgeuropean-accreditation.org In the quantitative analysis of the anti-inflammatory drug Nifenazone, its deuterated analog, this compound, plays a critical role in the development of such reference materials and the standardization of analytical methods. scbt.comeuropa.eu
The primary application of this compound in this context is as an internal standard, particularly in conjunction with isotope dilution mass spectrometry (IDMS). europa.euclearsynth.com IDMS is recognized as a primary ratio method of high metrological quality, capable of providing results with low uncertainty and direct traceability to the International System of Units (SI). europa.euclearsynth.com In this approach, a known amount of this compound is added to a sample containing the unlabeled Nifenazone. The subsequent measurement of the isotope ratio of the analyte to the labeled standard by a mass spectrometer allows for the highly accurate determination of the Nifenazone concentration, effectively correcting for variations in sample preparation and instrument response. europa.euoatext.com
The process of developing a reference material for Nifenazone, for instance in a biological matrix like plasma or serum, involves several key stages where this compound is essential:
Characterization: During the characterization phase to assign a certified value to the reference material, IDMS using this compound is an ideal method. europa.eulgcstandards.com By accurately measuring the mass fraction of Nifenazone in the bulk material, a reliable certified value can be established.
Homogeneity and Stability Studies: To ensure that each unit of the reference material has the same concentration of Nifenazone within specified limits, homogeneity studies are conducted. semanticscholar.orgmdpi.com Similarly, stability studies are performed to determine the shelf-life of the material under defined storage conditions. semanticscholar.orgmdpi.com In both types of studies, analytical methods using this compound as an internal standard provide the necessary precision and accuracy to detect any significant variations. oatext.com
The following table illustrates hypothetical data from a characterization study for a new Nifenazone reference material using LC-MS/MS with this compound as the internal standard.
| Parameter | Value |
| Certified Value | 9.85 µg/g |
| Expanded Uncertainty (k=2) | ± 0.15 µg/g |
| Internal Standard | This compound |
| Analytical Method | Isotope Dilution LC-MS/MS |
| Number of Laboratories in Inter-comparison | 10 |
| Relative Standard Deviation (RSD) for Homogeneity | 1.2% |
| Short-term Stability (4 weeks at 50°C) | No significant degradation |
| Long-term Stability (24 months at -20°C) | No significant degradation |
This table is a hypothetical representation to illustrate the data generated during a reference material characterization study.
Furthermore, this compound is crucial for the standardization of routine analytical methods. By using a well-characterized reference material, laboratories can validate their own methods, ensuring they are fit for purpose. researchgate.netresearchgate.net For example, a laboratory can analyze the reference material using their in-house method with this compound as an internal standard and compare their result to the certified value. This process helps to assess the trueness and precision of their measurements.
The use of this compound in proficiency testing (PT) schemes also contributes to the standardization of Nifenazone analysis across different laboratories. scispace.com In a PT scheme, a homogeneous sample containing Nifenazone is sent to multiple laboratories for analysis. The inclusion of this compound as an internal standard helps to minimize inter-laboratory variability arising from matrix effects and differences in sample workup, allowing for a more accurate assessment of each laboratory's performance. lcms.cz
The table below presents a summary of key validation parameters for a hypothetical LC-MS/MS method for Nifenazone in human plasma, standardized using a reference material that was characterized with the aid of this compound.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9991 | ≥ 0.99 |
| Accuracy (% Bias) | -2.5% to +3.1% | Within ±15% |
| Precision (% RSD) | < 5% | < 15% |
| Limit of Quantification (LOQ) | 0.5 ng/mL | --- |
| Matrix Effect (% RSD) | 4.2% | < 15% |
| Recovery | 92.5% | Consistent and reproducible |
This table provides illustrative data for the validation of an analytical method for Nifenazone, standardized against a reference material.
Research on Pharmacokinetic and Metabolic Processes Using Nifenazone D3
Investigation of Metabolic Pathways in Preclinical Models
The study of a compound's metabolic pathway is a critical component of drug discovery, offering insights into its efficacy and potential interactions. Preclinical models provide a foundational understanding of how a new chemical entity is processed by the body.
Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes. It is a key parameter determined early in the research process to predict a drug's in vivo half-life and clearance. springernature.com These assessments are typically conducted in vitro using subcellular fractions like liver microsomes or whole cells such as hepatocytes. nuvisan.com
Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. wuxiapptec.com Incubating Nifenazone-d3 with liver microsomes, along with necessary cofactors like NADPH, allows researchers to specifically assess its stability against oxidative metabolism.
Hepatocytes, which are the primary liver cells, provide a more comprehensive model as they contain both Phase I and Phase II enzymes, as well as the necessary transporters for a complete metabolic sequence. wuxiapptec.com Using cryopreserved hepatocytes in suspension, this compound is incubated over a time course. Samples are taken at various intervals, and the disappearance of the parent compound is monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comnuvisan.com
From this data, key pharmacokinetic parameters are calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLint), which describes the inherent ability of the liver to metabolize a drug.
Identifying the metabolites of a compound is crucial for understanding its complete metabolic fate. mass-analytica.com This process helps to uncover whether metabolites are active, inactive, or potentially toxic. The primary analytical technique for this purpose is liquid chromatography coupled with high-resolution mass spectrometry (HRMS). criver.comnih.gov
Following incubation of this compound in a metabolic system like hepatocytes, the resulting mixture is analyzed. The mass spectrometer is programmed to search for the parent compound and potential metabolites, which are identified by characteristic mass shifts corresponding to specific metabolic reactions. mass-analytica.com The deuterium (B1214612) label on this compound is particularly useful here, as it creates a unique isotopic pattern that aids in distinguishing the compound and its metabolites from endogenous matrix components. nih.gov
Once potential metabolites are detected, their structures are elucidated using tandem mass spectrometry (MS/MS). In this technique, the metabolite ion is isolated and fragmented, and the resulting fragmentation pattern provides clues to its chemical structure and the site of metabolic modification. criver.com Advanced methods like electron-activated dissociation (EAD) can offer even greater precision in localizing conjugation sites compared to conventional collision-induced dissociation (CID). nih.gov
The Cytochrome P450 (CYP) enzyme superfamily is a primary driver of drug metabolism, responsible for catalyzing Phase I oxidative reactions. jadpro.com These enzymes convert lipophilic compounds into more polar, water-soluble derivatives that can be easily excreted. wikipedia.org Identifying which specific CYP isozymes are responsible for a compound's metabolism is essential for predicting drug-drug interactions.
To determine the contribution of different CYP enzymes to the biotransformation of this compound, several experimental approaches can be used. One common method involves incubating the compound in liver microsomes in the presence of specific chemical inhibitors for various CYP isozymes. nih.gov A significant reduction in the metabolism of this compound in the presence of a specific inhibitor (e.g., ketoconazole (B1673606) for CYP3A4) would indicate that the inhibited enzyme plays a major role in its clearance. jadpro.comnih.gov
Another approach utilizes recombinant CYP enzymes, which are individual human CYP isozymes expressed in a cellular system. Incubating this compound separately with each major isozyme (e.g., CYP3A4, CYP2D6, CYP2C9) can definitively identify which enzymes are capable of metabolizing the compound and determine the kinetics of each reaction. waocp.org CYP3A4 is often a major contributor to drug metabolism due to its high abundance in the human liver. amegroups.org
Identification and Elucidation of Metabolite Structures
Deuterated Tracers in Biochemical and Biological Systems
The unique properties of deuterated compounds extend beyond standard pharmacokinetic studies. Their use as isotopic tracers provides a powerful means to probe the dynamics of metabolic pathways and visualize metabolic activity non-invasively.
Metabolic flux analysis is a technique used to measure the rates of reactions within a metabolic network. nih.gov By introducing a labeled substrate into a biological system, researchers can trace the path of the label as it is incorporated into various downstream metabolites. Stable isotope tracers, including those labeled with deuterium (²H), are invaluable for these studies. energy.gov
Using a deuterated compound like this compound allows for the tracing of hydrogen atoms through metabolic pathways. nih.gov This can be particularly useful for studying reactions involving hydration, dehydration, or isomerization where protons are exchanged with water. energy.gov For instance, deuterated water (²H₂O) has been successfully used as a substrate-agnostic tracer to investigate the reversibility and thermodynamics of reactions in central carbon metabolism. osti.gov Similarly, administering this compound and subsequently analyzing the isotopic enrichment in its metabolites via mass spectrometry can provide quantitative data on pathway activity and network structure. energy.govresearchgate.net
Deuterium Metabolic Imaging (DMI) is a novel and powerful magnetic resonance (MR) imaging technique that enables the non-invasive mapping of metabolic processes in vivo. frontiersin.orgtic-sitem.ch The method involves the administration of a deuterium-labeled substrate, after which deuterium MR spectroscopy is used to detect the signal from both the substrate and its metabolic products over time. nih.govnih.gov
The favorable MR properties of deuterium make it well-suited for this application. Its low natural abundance (0.015%) means there is virtually no background signal, while its short relaxation times allow for rapid and sensitive signal acquisition. nih.govmpg.de Unlike other MR-based methods, DMI does not require suppression of strong signals from water or lipids, making the technique inherently robust. frontiersin.org
While DMI is often used with substrates like deuterated glucose to map energy metabolism, the principles can be applied to other deuterated compounds to trace different pathways. nih.gov The ability to non-invasively visualize the spatial and temporal distribution of a compound like this compound and its deuterated metabolites could provide unprecedented insights into its organ-specific metabolism and target engagement in a living organism. frontiersin.orgtic-sitem.ch
Isotopic Tracing for Understanding Metabolic Flux
Assessment of Isotope Effects on Biotransformation Rates
The assessment of isotope effects is a critical step in understanding the metabolic fate of a deuterated drug. This analysis helps to determine if the substitution of hydrogen with deuterium alters the rate and pathways of metabolism.
Kinetic Isotope Effects in Enzyme-Mediated Reactions
The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes wikipedia.org. In pharmacology, this is particularly relevant for drugs metabolized by enzymes like the cytochrome P450 (CYP) system juniperpublishers.com. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond juniperpublishers.com. Consequently, if the cleavage of this bond is the rate-limiting step in an enzyme-mediated reaction, the reaction will proceed more slowly for the deuterated compound wikipedia.orgjuniperpublishers.com.
For this compound, one would hypothesize that if the deuterated positions are sites of primary metabolism, a significant KIE could be observed. This would manifest as a slower rate of metabolite formation compared to the non-deuterated Nifenazone (B1678857). However, without experimental data from in vitro studies using liver microsomes or recombinant enzymes, it is impossible to quantify the KIE for this compound or to confirm that a clinically significant effect exists.
Impact on Systemic Clearance in Preclinical Pharmacokinetic Research
Preclinical pharmacokinetic studies in animal models are essential to characterize these parameters. Such studies would compare the clearance, volume of distribution, and half-life of this compound against its non-deuterated counterpart. While general principles suggest that deuteration could lower the systemic clearance of Nifenazone juniperpublishers.comnih.gov, no specific preclinical data for this compound is available in the public domain to create a comparative data table or to detail the findings. The potential for "metabolic switching," where the body metabolizes the drug through alternative, non-deuterated sites, would also be a critical aspect of such research juniperpublishers.com.
Emerging Research Frontiers and Future Perspectives
Innovations in Deuterated Compound Synthesis for Research Applications
The synthesis of deuterated compounds, including Nifenazone-d3, is a critical area of research, driven by the increasing demand for these molecules in pharmaceutical development, metabolic studies, and materials science. ansto.gov.au Innovations in synthetic methodologies are continuously sought to improve efficiency, selectivity, and cost-effectiveness.
Traditionally, the synthesis of deuterated compounds has relied on methods such as hydrogen-deuterium exchange reactions, often using deuterium (B1214612) oxide (D2O) as the deuterium source. resolvemass.ca This process can be catalyzed by metals like palladium or platinum at elevated temperatures. ansto.gov.au However, these conditions can be harsh and may not be suitable for all molecules, especially those with sensitive functional groups. ansto.gov.au
Recent advancements are focusing on more controlled and versatile synthetic routes. Some key innovations include:
These innovative synthetic methods are expanding the toolkit available to chemists, enabling the preparation of a wider range of deuterated compounds like this compound with high purity and specific labeling patterns to meet the demands of advanced research. researchgate.netgoogle.com
Expansion of this compound Utility in Diverse Research Disciplines
The primary application of this compound lies in its use as an internal standard for quantitative analysis, particularly in mass spectrometry-based techniques. sigmaaldrich.comscbt.com Its chemical properties are nearly identical to the non-deuterated Nifenazone (B1678857), but its increased mass allows it to be distinguished in a mass spectrometer. This makes it an ideal tool for accurately quantifying Nifenazone in complex biological matrices. clearsynth.com
The utility of this compound and other deuterated compounds is expanding into various research areas:
The development of more sensitive analytical instruments and the increasing complexity of research questions are expected to further expand the applications of this compound and other deuterated compounds in the future. ansto.gov.auresolvemass.ca
Harmonization and Standardization of Analytical Protocols for Deuterated Reference Materials
The reliability and comparability of analytical data generated using deuterated reference materials like this compound are paramount, especially in regulated environments such as clinical diagnostics and environmental monitoring. europa.eu This necessitates the harmonization and standardization of analytical protocols.
Key aspects of this effort include:
The overarching goal of these harmonization and standardization efforts is to ensure that analytical results obtained using deuterated reference materials are reliable, reproducible, and comparable, regardless of where or when they are generated. nist.gov
Theoretical Advancements in Understanding Deuterium Substitution Effects on Molecular Interactions
The substitution of hydrogen with deuterium can lead to subtle but significant changes in the physical and chemical properties of a molecule, a phenomenon known as the deuterium isotope effect. nih.gov Theoretical and computational studies are crucial for understanding the fundamental principles behind these effects on molecular interactions.
Key areas of theoretical investigation include:
A deeper theoretical understanding of deuterium substitution effects is essential for the rational design of deuterated compounds for specific applications, such as the development of "heavy drugs" with improved metabolic stability. mdpi.com It also aids in the accurate interpretation of experimental data obtained using deuterated probes and standards. nih.gov
Q & A
Q. Methodological Answer :
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Use a multiple reaction monitoring (MRM) transition specific to this compound (e.g., m/z 339.1 → 121.0) .
- Internal standardization : Co-inject a structurally similar deuterated compound (e.g., Acenaphthene-d10) to correct for ionization variability .
Advanced: How can researchers address contradictions in environmental fate studies of this compound?
Methodological Answer :
Contradictions in degradation half-lives or metabolite profiles may stem from environmental variables (pH, microbial activity).
Controlled microcosm studies : Replicate field conditions (e.g., soil pH, temperature) in lab settings to isolate contributing factors .
Meta-analysis : Compare datasets across studies using principal component analysis (PCA) to identify outlier conditions or methodological inconsistencies .
Cross-disciplinary validation : Collaborate with environmental chemists to harmonize analytical protocols (e.g., EPA Method 1694 for water samples) .
Basic: What safety protocols are essential when working with this compound in laboratory settings?
Q. Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal contact .
- Ventilation : Use fume hoods for powder handling to avoid inhalation.
- Emergency response : For spills, decontaminate with ethanol/water (70:30) and dispose of waste via certified hazardous material services .
Advanced: How can researchers optimize synthetic routes for this compound to maximize deuterium retention?
Methodological Answer :
Deuterium loss during synthesis is a common challenge. Strategies include:
Deuterated solvents : Use D₂O or deuterated DMF to minimize proton exchange during reactions .
Low-temperature catalysis : Employ palladium/DABCO systems at –40°C to stabilize deuterium in intermediates.
Post-synthesis analysis : Monitor deuteration levels via isotope ratio mass spectrometry (IRMS) and refine reaction conditions iteratively .
Basic: How should researchers validate the specificity of antibodies used in immunoassays for this compound?
Q. Methodological Answer :
- Cross-reactivity testing : Screen antibodies against Nifenazone (protio) and metabolites (e.g., hydroxylated derivatives) to ensure <1% cross-reactivity .
- Spike-and-recovery experiments : Add known this compound concentrations to biological samples (plasma, urine) and validate recovery rates (85–115%) .
Advanced: What frameworks can guide hypothesis generation for novel applications of this compound?
Methodological Answer :
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure exploratory research:
Novelty : Investigate this compound’s potential as a tracer in protein binding assays (e.g., serum albumin interactions via fluorescence quenching) .
Feasibility : Pilot studies should prioritize LC-MS compatibility and cost-benefit analysis of synthetic scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
